molecular formula C12H13NO2 B190202 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 119899-34-2

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B190202
CAS RN: 119899-34-2
M. Wt: 203.24 g/mol
InChI Key: NTXBPZMKPKUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, also known as OPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has been studied extensively for its potential therapeutic applications. The compound exhibits a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, studies have suggested that the compound exerts its antimicrobial activity by inhibiting the bacterial DNA gyrase enzyme, which is essential for bacterial DNA replication. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor cell proliferation.
Biochemical and Physiological Effects:
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. The compound also exhibits broad-spectrum antimicrobial and antitumor activity, making it suitable for studying various bacterial and cancer cell lines. However, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has some limitations for lab experiments. The compound is relatively unstable and can decompose under certain conditions, which can affect the accuracy of the results obtained.

Future Directions

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has several potential future directions for research. The compound can be further optimized to enhance its antimicrobial and antitumor activity. The mechanism of action of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one can also be further elucidated to understand its mode of action. The compound can also be studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration.
Conclusion:
In conclusion, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that exhibits potent antimicrobial, antitumor, and anti-inflammatory properties. The compound has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. However, the compound also has some limitations for lab experiments. Further research is needed to optimize the compound and understand its mechanism of action for its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one involves the condensation reaction of 2-acetyl-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to various purification techniques to obtain pure 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one. The synthesis method has been optimized to yield high purity and high yield of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

Scientific Research Applications

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. The compound exhibits potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)6-9-2-4-11-10(7-9)3-5-12(15)13-11/h2,4,7H,3,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBPZMKPKUATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

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